1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone
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Overview
Description
1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone is a chemical compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of difluoro and hydroxy groups attached to a phenyl ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone involves several steps. One common method includes the reaction of 1,1-difluoro-2-hydroxy-2-methylpropane with 2-fluorobenzoyl chloride under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone involves its interaction with specific molecular targets. The difluoro and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone include:
1-(3-Hydroxy-2-furanyl)ethanone: This compound has a similar structure but lacks the difluoro groups, making it less reactive in certain chemical reactions.
2-Hydroxy-2-methyl-1-phenyl-1-propanone: This compound shares the hydroxy and methyl groups but differs in the position of the fluorine atoms, affecting its chemical properties.
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[3-(1,1-difluoro-2-hydroxy-2-methylpropyl)-2-fluorophenyl]ethanone |
InChI |
InChI=1S/C12H13F3O2/c1-7(16)8-5-4-6-9(10(8)13)12(14,15)11(2,3)17/h4-6,17H,1-3H3 |
InChI Key |
ALNYFEPTXWICHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F |
Origin of Product |
United States |
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